molecular formula C11H12O4 B8428970 2-Methoxymethoxycinnamic acid

2-Methoxymethoxycinnamic acid

Cat. No.: B8428970
M. Wt: 208.21 g/mol
InChI Key: ZIKKPBLADQQPNA-UHFFFAOYSA-N
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Description

2-Methoxycinnamic acid (IUPAC name: (E)-3-(2-methoxyphenyl)prop-2-enoic acid) is a substituted cinnamic acid derivative with a methoxy group at the ortho position of the phenyl ring. Its molecular formula is C₁₀H₁₀O₃, and molecular weight is 178.18 g/mol . This compound is notable for its role as a noncompetitive tyrosinase inhibitor, making it relevant in cosmetic and pharmaceutical research for applications such as skin depigmentation and melanogenesis regulation . The trans-isomer (E-configuration) is predominantly studied, though the cis-isomer (Z-configuration) has also been characterized .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

3-[2-(methoxymethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C11H12O4/c1-14-8-15-10-5-3-2-4-9(10)6-7-11(12)13/h2-7H,8H2,1H3,(H,12,13)

InChI Key

ZIKKPBLADQQPNA-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=CC=C1C=CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The biological and chemical properties of methoxy-substituted cinnamic acids vary significantly based on substituent positions and additional functional groups. Below is a comparative analysis with key analogs:

Data Table: Key Properties of 2-Methoxycinnamic Acid and Analogs
Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Activities/Properties Applications References
2-Methoxycinnamic acid 2-methoxy C₁₀H₁₀O₃ 178.18 Tyrosinase inhibition Cosmetic research, depigmentation
p-Methoxycinnamic acid 4-methoxy C₁₀H₁₀O₃ 178.18 UV absorption, antioxidant Sunscreens, nutraceuticals
3-Hydroxy-4-methoxycinnamic acid 3-hydroxy, 4-methoxy C₁₀H₁₀O₄ 194.18 Antioxidant (potential) Therapeutic research
4-Hydroxy-3-methoxycinnamic acid 4-hydroxy, 3-methoxy C₁₀H₁₀O₄ 194.18 Light-sensitive, oxidizer-reactive Industrial synthesis
cis-2-Methoxycinnamic acid cis-2-methoxy C₁₀H₁₀O₃ 178.18 Structural isomer Chemical mechanism studies

Physicochemical Stability

  • 2-Methoxycinnamic Acid : Stable under standard conditions but may degrade under prolonged UV exposure.
  • p-Methoxycinnamic Acid : High stability in formulations, as evidenced by its use in commercial sunscreens .
  • 4-Hydroxy-3-methoxycinnamic Acid : Requires storage in dark, cool environments to prevent decomposition .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-Methoxymethoxycinnamic Acid, and how can purity be optimized?

  • Synthesis : A common approach involves esterification of cinnamic acid derivatives with methoxymethyl groups. For example, coupling 2-hydroxycinnamic acid with methoxymethyl chloride in anhydrous conditions using a base catalyst (e.g., potassium carbonate) .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times against standards .
  • Purity Optimization : Recrystallization in ethanol-water mixtures (70:30 v/v) at low temperatures (4°C) improves crystallinity. Monitor by melting point analysis (target range: 120–125°C, based on analogs like 3,4-dimethoxycinnamic acid) .

Q. How can researchers confirm the structural identity of this compound?

  • Spectroscopic Techniques :

  • NMR : ¹H NMR should show peaks for the methoxymethoxy group (δ 3.3–3.5 ppm for OCH₃, δ 4.8–5.2 ppm for OCH₂O) and the cinnamic acid backbone (δ 6.3–7.8 ppm for aromatic protons, δ 7.5–8.1 ppm for α,β-unsaturated carboxylic acid protons) .
  • IR : Look for ester C=O stretching (~1700 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹). Absence of -OH stretches (2500–3500 cm⁻¹) confirms esterification .
    • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ (calculated for C₁₁H₁₂O₅: 224.0685) .

Advanced Research Questions

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Experimental Design :

Prepare aqueous buffers (pH 2–10) and incubate the compound at 25°C, 37°C, and 50°C for 24–72 hours.

Monitor degradation via HPLC-UV at λ = 280 nm (aromatic absorption).

Identify degradation products using LC-MS/MS. For example, acidic conditions may hydrolyze the methoxymethoxy group to yield 2-hydroxycinnamic acid .

  • Key Parameters : Degradation rates (k), activation energy (Ea) via Arrhenius plots, and identification of reactive intermediates (e.g., quinones if oxidation occurs) .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound analogs?

  • Data Reconciliation :

  • Assay Variability : Compare cell lines (e.g., HepG2 vs. MCF-7) and solvent controls (DMSO vs. ethanol). For example, solvent polarity affects compound solubility and bioavailability .
  • Dose-Response Validation : Use orthogonal assays (e.g., MTT for cytotoxicity, ROS detection for antioxidant claims). Ensure IC₅₀ values are replicated across ≥3 independent experiments .
    • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 3,4-dimethoxycinnamic acid’s confirmed anti-inflammatory effects via COX-2 inhibition) .

Q. How can researchers investigate the interaction of this compound with biological targets (e.g., enzymes)?

  • Methodology :

Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., tyrosinase or cyclooxygenase). Validate with site-directed mutagenesis if binding pockets are disputed .

Kinetic Studies : Perform enzyme inhibition assays (e.g., Michaelis-Menten kinetics with varying substrate concentrations). For example, monitor NADH depletion spectrophotometrically at 340 nm if the compound affects dehydrogenase activity .

Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to measure binding enthalpy (ΔH) and entropy (ΔS) .

Safety and Handling Considerations

Q. What precautions are critical when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile intermediates (e.g., methoxymethyl chloride) .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acids/alkalis to prevent decomposition. Store in amber glass at –20°C under inert gas (N₂ or Ar) .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Absorb spills with vermiculite and dispose as hazardous organic waste .

Data Analysis and Reporting

Q. How should researchers statistically analyze clustered data from repeated experiments involving this compound?

  • Mixed-Effects Models : Account for intra-experiment correlation using random effects (e.g., experiment batch as a random variable). Software like R (lme4 package) or SAS PROC MIXED is recommended .
  • Sensitivity Analysis : Test robustness by excluding outliers (Grubbs’ test) or applying non-parametric methods (e.g., Kruskal-Wallis) if normality assumptions fail .

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